molecular formula C8H5ClFN3S B1414686 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 635301-09-6

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1414686
CAS RN: 635301-09-6
M. Wt: 229.66 g/mol
InChI Key: CIJPNWKQTHELPO-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, commonly known as CFTD, is a thiadiazole derivative that has been studied for its potential applications in the field of medicinal chemistry. CFTD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-bacterial properties. In addition, CFTD has been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.

Scientific Research Applications

Anticancer and Antitubercular Activities

A study by Sekhar et al. (2019) explored the design and synthesis of various 1,3,4-thiadiazole derivatives, including those with a phenyl-substituted structure similar to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. These compounds demonstrated significant antitumor activities against breast cancer cell lines and normal human cell lines. Some exhibited higher inhibitory activities compared to the control, cisplatin. Additionally, certain derivatives showed potent antitubercular activity against Mycobacterium smegmatis MC155.

Noncovalent Interactions in Hybrid Derivatives

The work by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound structurally related to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. The study focused on the nature of intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach, highlighting how noncovalent interactions are key in the stabilization of these compounds' crystal structures.

Molecular Structure and Bonding

In a study by Yin et al. (2008), a compound structurally similar to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine was synthesized. The research provided insights into the molecular structure, including the conformation of rings and the nature of hydrogen bonding within the crystal structure. This study contributes to understanding the structural characteristics of thiadiazole derivatives.

Antibacterial Activity

Research conducted by Uwabagira et al. (2018) on a compound with a similar framework demonstrated its antibacterial properties. The study highlights the potential of thiadiazole derivatives in combating bacterial infections, including Staphylococcus aureus and Chromobacterium violaceum.

Antimicrobial Agents

The study by Sah et al. (2014) involved synthesizing derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. These derivatives exhibited moderate antimicrobial activity against various bacterial and fungal strains, emphasizing the potential of thiadiazole derivatives as antimicrobial agents.

properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJPNWKQTHELPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

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